2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that features an imidazole ring, a sulfanyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a suitable leaving group on the imidazole ring.
Attachment of the Benzyl and Methyl Groups: These groups are typically introduced through alkylation reactions, using benzyl halides and methyl halides as alkylating agents.
Formation of the Sulfonamide Group: The sulfonamide group is formed by reacting the amine group with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent due to the presence of the imidazole and sulfonamide groups.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Protein Binding: It can bind to proteins, altering their structure and function, which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is unique due to the combination of its imidazole ring, sulfanyl group, and sulfonamide group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study for its potential therapeutic and material applications .
Properties
Molecular Formula |
C19H20N4O3S2 |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C19H20N4O3S2/c1-13-17(11-14-5-3-2-4-6-14)23-19(21-13)27-12-18(24)22-15-7-9-16(10-8-15)28(20,25)26/h2-10H,11-12H2,1H3,(H,21,23)(H,22,24)(H2,20,25,26) |
InChI Key |
GJTOKOUPALVCLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)CC3=CC=CC=C3 |
Origin of Product |
United States |
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